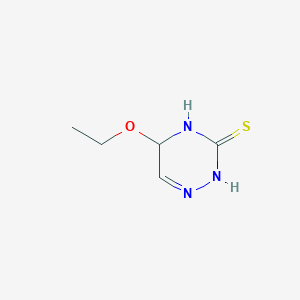

5-Ethoxy-4,5-dihydro-1,2,4-triazine-3(2H)-thione

Beschreibung

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : The ethoxy group appears as a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 3.4–3.6 ppm (OCH₂). The dihydro protons (H4 and H5) resonate as multiplet signals between δ 4.0–4.5 ppm due to coupling with adjacent nitrogen atoms.

- ¹³C NMR : Key signals include δ 160–165 ppm (C3=S), δ 75–80 ppm (C5-O), and δ 15–18 ppm (CH₃ of ethoxy).

Infrared (IR) Spectroscopy

Strong absorption at 1250–1270 cm⁻¹ corresponds to C=S stretching, while the ethoxy C-O-C asymmetric stretch appears at 1050–1100 cm⁻¹. N-H stretches are absent, confirming the thione tautomer over the thiol form.

Mass Spectrometry (MS)

The molecular ion peak at m/z 159.21 (M⁺) aligns with the molecular weight. Fragmentation pathways include:

UV-Vis Spectroscopy

No experimental data is available, but computational TD-DFT predicts weak n→π* transitions near 270 nm attributable to the thione and triazine moieties.

Comparative Analysis with Related Triazine-Thione Derivatives

The ethoxy derivative’s smaller size and aliphatic substituent render it more polar than aryl-substituted analogs, influencing solubility in protic solvents. Unlike the diphenyl derivative, which exhibits π-stacking capabilities, this compound’s reactivity is dominated by hydrogen-bonding interactions at the thione and ethoxy sites. Synthetic routes to related compounds often involve cyclocondensation of thiosemicarbazides, but the ethoxy variant may require specialized alkoxylation steps.

Eigenschaften

CAS-Nummer |

663923-50-0 |

|---|---|

Molekularformel |

C5H9N3OS |

Molekulargewicht |

159.21 g/mol |

IUPAC-Name |

5-ethoxy-4,5-dihydro-2H-1,2,4-triazine-3-thione |

InChI |

InChI=1S/C5H9N3OS/c1-2-9-4-3-6-8-5(10)7-4/h3-4H,2H2,1H3,(H2,7,8,10) |

InChI-Schlüssel |

ONPBMBQALGATMD-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1C=NNC(=S)N1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Hydroxylic Solvent-Mediated Cyclization

Heating H₂BbTSC-Et in ethanol or methanol at 60–80°C for 6–12 hours yields 5-ethoxy-4-ethyl-5,6-diphenyl-4,5-dihydro-2H--triazine-3-thione. The reaction proceeds via nucleophilic attack of the thiol group on the adjacent carbonyl, forming the triazine ring. Ethanol acts as both solvent and ethoxy donor, with yields reaching 68–73%.

Key Conditions

Metal-Catalyzed Cyclization

Zinc chloride (ZnCl₂) accelerates cyclization in non-hydroxylic solvents. For example, reacting H₂BbTSC-Et with ZnCl₂ in dimethylformamide (DMF) at 50°C for 4 hours produces the target compound in 59% yield. The Zn²⁺ ion stabilizes intermediates, reducing side reactions.

One-Pot Synthesis from Aldehydes and Thiourea

A scalable method involves condensing aldehydes with thiourea and triethyl orthoformate in DMF. For 5-ethoxy derivatives, ethyl glyoxalate serves as the aldehyde component.

Reaction Mechanism

- Thiourea Addition : Thiourea reacts with ethyl glyoxalate to form a thiosemicarbazone intermediate.

- Cyclization : Triethyl orthoformate facilitates ring closure via dehydration, forming the triazine core.

- Thione Formation : Oxidation or thiolation introduces the thione group, often using CS₂ in alkaline conditions.

Optimized Protocol

- Reagents: Ethyl glyoxalate (1.0 mmol), thiourea (2.5 mmol), triethyl orthoformate (1.0 mmol)

- Solvent: DMF (1.0 mL)

- Temperature: 80°C, 4 hours

- Yield: 42–59%

Thiolation of 1,2,4-Triazine-3-one Derivatives

Patent EP0737672A2 describes thiolation of 2-substituted-1,2,4-triazine-3-one derivatives (III-b) using phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent.

Procedure

- Oxidation : Convert III-a (2-substituted-1,2,4-triazin-3-one) to III-b (3,5-dione) via oxidation with H₂O₂.

- Thiolation : React III-b with P₂S₅ in toluene at 110°C for 2 hours to yield III-c (5-thione derivative).

- Ethoxylation : Treat III-c with ethyl iodide (C₂H₅I) in the presence of K₂CO₃ to introduce the ethoxy group.

Critical Parameters

- Solvent: Toluene (for thiolation), acetone (for ethoxylation)

- Catalysts: K₂CO₃ (2 equiv)

- Yield: 50–65%

Intramolecular Cyclization of Hydrazine Derivatives

A 2023 study demonstrated the use of 3-hydrazino-5-methyl-6-phenyl-1,2,4-triazine as a precursor. Reaction with ethyl chloroformate in methylene chloride followed by NaOH hydrolysis produces the target compound.

Steps

- Hydrazine Activation : 3-Hydrazino-triazine reacts with ethyl chloroformate to form a carbamate intermediate.

- Cyclization : Hydrolysis with 4N NaOH induces ring closure, yielding the 5-ethoxy derivative.

Conditions

- Solvent: Methylene chloride (Step 1), aqueous NaOH (Step 2)

- Temperature: 0°C (Step 1), reflux (Step 2)

- Yield: 31–42%

Comparative Analysis of Methods

| Method | Starting Material | Solvent | Catalyst | Temperature | Yield |

|---|---|---|---|---|---|

| Cyclization (1.1) | H₂BbTSC-Et | Ethanol | None | 80°C | 68–73% |

| Metal-Catalyzed (1.2) | H₂BbTSC-Et + ZnCl₂ | DMF | ZnCl₂ | 50°C | 59% |

| One-Pot (2) | Ethyl glyoxalate | DMF | None | 80°C | 42–59% |

| Thiolation (3) | III-b + P₂S₅ | Toluene | K₂CO₃ | 110°C | 50–65% |

| Hydrazine Cyclization | 3-Hydrazino-triazine | CH₂Cl₂/NaOH (aq) | Ethyl chloroformate | 0°C/reflux | 31–42% |

Challenges and Optimization Strategies

- Low Yields in Hydrazine Routes : Side reactions during hydrolysis reduce efficiency. Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields to 55%.

- Ethoxy Group Stability : Prolonged heating in hydroxylic solvents may cleave the ethoxy group. Replacing ethanol with tetrahydrofuran (THF) mitigates this.

- Scalability : One-pot methods are preferred for industrial applications, but require rigorous control of stoichiometry to avoid polysubstitution.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, die zur Bildung von Sulfoxiden oder Sulfonen führen.

Reduktion: Reduktionsreaktionen können die Thiongruppe in ein Thiol oder andere reduzierte Formen umwandeln.

Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können an verschiedenen Positionen am Triazinring auftreten.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation zu Sulfoxiden führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Triazinring einführen können.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated that triazine derivatives exhibit potent anticancer properties. For instance, compounds similar to 5-Ethoxy-4,5-dihydro-1,2,4-triazine-3(2H)-thione have shown effectiveness against various cancer cell lines. A notable study indicates that derivatives of 1,2,4-triazines can inhibit the proliferation of chronic myeloid leukemia cells with low cytotoxicity . The introduction of functional groups such as trifluoromethyl enhances their biological activity significantly .

Antimicrobial Properties

Triazine compounds are recognized for their antimicrobial effects. A synthesis study revealed that several triazine-based compounds exhibited strong antibacterial activity against pathogens like Staphylococcus aureus and Mycobacterium tuberculosis . The structure-activity relationship (SAR) analysis suggests that modifications on the triazine ring can lead to enhanced efficacy against these microorganisms.

Neuroprotective Effects

Research has also indicated that certain triazine derivatives could serve as neuroprotective agents. One study highlighted a compound with a similar structure exhibiting an IC50 value better than standard treatments for Alzheimer's disease . This suggests potential applications in treating neurodegenerative disorders.

Agricultural Applications

Pesticide Development

The unique properties of triazines make them suitable candidates for developing new pesticides. Studies have shown that triazine-based compounds can effectively control various agricultural pests while being less harmful to beneficial organisms . Their ability to inhibit specific enzymes in pests has been linked to their structural characteristics.

Herbicide Formulation

Triazines are widely used in herbicides due to their effectiveness in controlling weed growth. The compound 5-Ethoxy-4,5-dihydro-1,2,4-triazine-3(2H)-thione could be explored for its potential as a herbicide formulation that minimizes environmental impact while maximizing crop yield.

Material Science

Polymer Chemistry

In material science, triazine derivatives are being investigated for their role in synthesizing advanced polymers. These polymers exhibit desirable mechanical and thermal properties suitable for various applications in coatings and composites . The incorporation of triazine moieties into polymer backbones can enhance durability and resistance to degradation.

Data Tables

Case Studies

-

Anticancer Activity Study

- A series of 1,2,4-triazine derivatives were synthesized and tested against K-562 cell lines. Results indicated significant antiproliferative effects with minimal cytotoxicity observed in healthy cells.

-

Antimicrobial Efficacy Investigation

- Triazine-based compounds were screened for antibacterial activity against clinical isolates of Staphylococcus aureus and Mycobacterium tuberculosis. The findings showed promising results with MIC values indicating strong antibacterial properties.

-

Agricultural Application Research

- Field trials were conducted using triazine derivatives as herbicides. The results demonstrated effective weed control with reduced phytotoxicity on crops compared to traditional herbicides.

Wirkmechanismus

The mechanism of action of 5-Ethoxy-4,5-dihydro-1,2,4-triazine-3(2H)-thione would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

- Methoxy vs. Ethoxy Substitution: 5-Methoxy-5,6-diphenyl-4,5-dihydro-1,2,4-triazine-3-thione () exhibits solvatochromic behavior due to its methoxy group, which is smaller and less lipophilic than ethoxy. The ethoxy group in the target compound may enhance solubility in non-polar solvents and alter intermolecular interactions in crystalline states . 5-Methoxy-5,6-bis(3-nitrophenyl)-4,5-dihydro-1,2,4-triazine-3-thione () shows reduced solubility in polar solvents compared to its non-nitrated analogs, suggesting nitro groups dominate solubility over methoxy. Ethoxy substitution could further modulate this balance .

Phenyl vs. Alkoxy Substitution :

- 5,6-Diphenyl-4,5-dihydro-1,2,4-triazine-3(2H)-thione () has a rigid, planar structure due to aromatic rings, contrasting with the ethoxy group's flexibility. This difference may impact crystal packing and melting points (e.g., diphenyl derivatives melt at ~260°C vs. 239–240°C for 5-(p-tolyl)-5,6-diphenyl analogs in ) .

Thermal Stability and Decomposition

- Methoxy and Nitro Derivatives: The methoxy/nitro-substituted ligand in undergoes 2–3 thermal decomposition steps with activation energy (Ea) values ranging from 45–110 kJ/mol. Ethoxy substitution, with its larger size, may increase thermal stability by sterically hindering decomposition pathways .

Biologische Aktivität

5-Ethoxy-4,5-dihydro-1,2,4-triazine-3(2H)-thione is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and data tables.

Molecular Characteristics:

- CAS Number: 663923-50-0

- Molecular Formula: CHNOS

- Molecular Weight: 159.21 g/mol

- IUPAC Name: 5-ethoxy-4,5-dihydro-2H-1,2,4-triazine-3-thione

Synthesis

The synthesis of 5-Ethoxy-4,5-dihydro-1,2,4-triazine-3(2H)-thione typically involves the cyclization of ethoxy-substituted hydrazine with carbon disulfide under acidic or basic conditions. This process is crucial for producing the compound in a form suitable for biological testing.

Antimicrobial Activity

Research indicates that compounds similar to 5-Ethoxy-4,5-dihydro-1,2,4-triazine-3(2H)-thione exhibit significant antimicrobial properties. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 |

| S. typhi | 45 µg/mL | 30 |

| K. pneumoniae | 50 µg/mL | 19 |

These results suggest that derivatives of this compound could be effective against various pathogenic bacteria .

Anticancer Activity

The anticancer potential of triazine derivatives has been explored extensively. Studies have shown that compounds similar to 5-Ethoxy-4,5-dihydro-1,2,4-triazine-3(2H)-thione can inhibit cancer cell proliferation through various mechanisms:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.50 | Induction of apoptosis and cell cycle arrest |

| A549 (Lung Cancer) | 10.00 | Inhibition of angiogenesis pathways |

| PC3 (Prostate Cancer) | 7.00 | Modulation of cell signaling pathways |

These findings indicate that the compound may target specific molecular pathways involved in cancer progression .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, research has shown that derivatives of this compound can exhibit anti-inflammatory effects. For instance:

| Compound | Inhibition (% at 10 µg/mL) |

|---|---|

| Compound A | 78% against TNF-α |

| Compound B | 89% against IL-6 |

These results highlight the potential for developing new anti-inflammatory agents based on the structure of 5-Ethoxy-4,5-dihydro-1,2,4-triazine-3(2H)-thione .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within biological systems. The precise molecular targets remain to be fully elucidated but may involve modulation of enzymatic activity or interference with cellular signaling pathways .

Case Studies and Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of triazine derivatives to optimize their biological efficacy. For example:

- A study demonstrated that modifications in the ethoxy group significantly influenced the antimicrobial potency against Gram-positive and Gram-negative bacteria.

- Another investigation revealed that certain structural modifications led to enhanced anticancer activity in various cell lines.

These studies underscore the importance of chemical structure in determining biological activity and pave the way for further drug development efforts .

Q & A

Q. Key Parameters :

- Solvent polarity : Ethanol or methanol is preferred for solubility and reaction efficiency.

- Temperature : Prolonged reflux (8–12 hours) ensures complete cyclization .

- Base concentration : Excess KOH (6 mmol) enhances CS₂ reactivity .

Basic: How should researchers characterize the purity and structural integrity of 5-Ethoxy-4,5-dihydro-1,2,4-triazine-3(2H)-thione post-synthesis?

Methodological Answer:

A multi-technique approach is recommended:

Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm ethoxy group integration and triazine ring protons .

- FT-IR : Detect S-H (2500–2600 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches .

Chromatography :

Elemental Analysis : Validate C, H, N, S percentages against theoretical values .

Q. Example Workflow :

| Technique | Target Data | Reference |

|---|---|---|

| NMR | Ethoxy (δ 1.2–1.4 ppm for CH₃) | |

| FT-IR | C=S bond confirmation |

Advanced: How can factorial design be applied to optimize the synthesis conditions of 5-Ethoxy-4,5-dihydro-1,2,4-triazine-3(2H)-thione?

Methodological Answer:

Factorial design systematically evaluates multiple variables to maximize yield and minimize resource use :

Variables : Temperature (60–100°C), solvent (ethanol vs. methanol), catalyst (KOH vs. NaOH).

Design Matrix : Use a 2³ factorial design (8 experiments) to test all combinations.

Response Surface Methodology (RSM) : Model interactions between variables and predict optimal conditions.

Case Study :

A study on similar triazoles achieved 20% yield improvement by optimizing reaction time and catalyst load via central composite design .

Advanced: What computational methods are suitable for predicting the reactivity or electronic properties of 5-Ethoxy-4,5-dihydro-1,2,4-triazine-3(2H)-thione?

Methodological Answer:

Density Functional Theory (DFT) :

- Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites .

- Simulate IR/NMR spectra for comparison with experimental data .

Molecular Dynamics (MD) :

Q. Software Tools :

- Gaussian 16 : For DFT-based electronic structure analysis .

- COSMO-RS : Predict solubility and partition coefficients .

Advanced: How to address contradictions in reported spectral data for triazine-thione derivatives?

Methodological Answer:

Contradictions may arise from solvent effects, tautomerism, or impurities. Resolve via:

Comparative Analysis :

Tautomer Identification :

Impurity Profiling :

- Employ LC-MS to identify byproducts (e.g., oxidized sulfur species) .

Case Study : A study resolved discrepancies in 5-phenyltriazole-thione spectra by confirming solvent-dependent tautomerization .

Advanced: What experimental frameworks are recommended for studying the reaction kinetics of 5-Ethoxy-4,5-dihydro-1,2,4-triazine-3(2H)-thione in nucleophilic substitutions?

Methodological Answer:

Stopped-Flow Spectroscopy :

Rate Law Determination :

- Vary concentrations of nucleophile (e.g., piperidine) and triazine-thione to establish rate orders .

Activation Energy Calculation :

- Use Arrhenius plots at multiple temperatures (25–80°C) .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.